molecular formula C5H8N2O2 B1619917 Hydrouracil, 1-methyl- CAS No. 696-11-7

Hydrouracil, 1-methyl-

Cat. No. B1619917
CAS RN: 696-11-7
M. Wt: 128.13 g/mol
InChI Key: LPQUIFIUJKZJRT-UHFFFAOYSA-N
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Description

Hydrouracil, 1-methyl- is a compound with the molecular formula C5H8N2O2 . It has a molecular weight of 128.13 g/mol . The compound is also known by the alternate name 1-methyldihydro-2,4 (1H,3H)-pyrimidinedione .


Synthesis Analysis

The synthesis of Hydrouracil, 1-methyl- can be achieved through a Chan-Lam coupling reaction involving Methylboronic acid and dihydrouracil . Another method involves the Corey-Kim oxidation of secondary alcohols .


Molecular Structure Analysis

The InChI string for Hydrouracil, 1-methyl- is InChI=1S/C5H8N2O2/c1-7-3-2-4 (8)6-5 (7)9/h2-3H2,1H3, (H,6,8,9) and the corresponding InChIKey is LPQUIFIUJKZJRT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Hydrouracil, 1-methyl- has an estimated boiling point of 237.9°C (EPA T.E.S.T.) and 376.2°C (EPI Suite) . The compound has a density of 1.22 g/cm3 (EPA T.E.S.T.) . The flash point is estimated to be 142.8°C (EPA T.E.S.T.) . The melting point is estimated to be 152.75°C (EPI Suite) . The water solubility is estimated to be 37697 mg/L (EPA T.E.S.T.) and 7965.8 mg/L (EPI Suite) .

Scientific Research Applications

Hydrolysis and Biological Activity

  • Hydrolysis of 1-methyl-5-fluorouracil Derivatives : Research by Buur and Bundgaard (1985) studied the hydrolysis of 1-methyl-5-fluorouracil derivatives, showing their decomposition into 5-fluorouracil. This reaction is significant in aqueous solutions, demonstrating the potential use of these derivatives in biochemical reactions and pharmaceutical formulations (Buur & Bundgaard, 1985).

Structural Analysis

  • Equilibrium Structure of 1-Methyluracil : Vogt et al. (2013) explored the semi-experimental equilibrium structure of 1-methyluracil. The study contributes to a fundamental understanding of the structural effects of substitution in pyrimidine nucleobases, crucial for biochemistry and molecular biology (Vogt et al., 2013).

DNA Repair and Base Pairing

  • 5-Hydroxymethyluracil-DNA Glycosylase in DNA Maintenance : Boorstein et al. (1989) found that 5-Hydroxymethyluracil-DNA glycosylase plays a role in maintaining 5-methylcytosine in DNA. This highlights its importance in genetic regulation and potential applications in genetic research (Boorstein, Chiu, & Teebor, 1989).

Reactivity and Synthesis

  • Reactivity in Gas Phase and Synthesis of Derivatives : Studies by Zhachkina and Lee (2009) on the gas-phase substitution reactions involving 1-methyluracil provide insights into its reactivity, important for developing synthetic pathways in chemistry (Zhachkina & Lee, 2009).

Biopharmaceutical Applications

  • Biopharmaceutical Evaluation of 1-Methyluracil Derivatives : Research by Demchenko et al. (2020) focused on developing tablet formulations based on 1-methyluracil derivatives, indicating its potential application in drug delivery systems (Demchenko et al., 2020).

Antiviral Research

  • Synthesis and Antiviral Activity : Tanaka et al. (1992) synthesized derivatives of 1-methyluracil and studied their anti-HIV-1 activity, suggesting its utility in developing antiviral agents (Tanaka et al., 1992).

properties

IUPAC Name

1-methyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-7-3-2-4(8)6-5(7)9/h2-3H2,1H3,(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQUIFIUJKZJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285495
Record name Hydrouracil, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrouracil, 1-methyl-

CAS RN

696-11-7
Record name Hydrouracil, 1-methyl-
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Record name Hydrouracil, 1-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,3-diazinane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
R Kalavathi - Asian Journal of Innovative Research, 2022 - asianjir.com
GC-MS has become a highly recommended tool for monitoring and tracking organic compounds in the environment. GC-MS is exclusively used for the analysis of esters, fatty acids, …
Number of citations: 2 asianjir.com
A Kumar, B Biswas, R Kaur, BB Krishna… - … Technology & Innovation, 2021 - Elsevier
Utilization of biomass has gathered significant attention to overcome the increasing demand for energy in an environmentally friendly and sustainable manner. In India, the growth of …
Y Duan, B Zhang, Z He, B Wang… - Available at SSRN …, 2021 - papers.ssrn.com
Hydrothermal liquefaction (HTL) is a promising thermochemical processing technology for converting wet biomass into liquid fuels, with aqueous phase (AP) as one main by-product. …
Number of citations: 1 papers.ssrn.com
Y Zhang, ZB He, L Xue, DM Chu, J Mu - RSC advances, 2016 - pubs.rsc.org
To investigate the influence of urea–formaldehyde resin (UF resin) adhesive on the thermal utilization of wood waste, the pyrolysis of particleboard and its main components (poplar and …
Number of citations: 26 0-pubs-rsc-org.brum.beds.ac.uk
B Zhang, Z He, L Qian, Z Xu - Available at SSRN 3963401 - papers.ssrn.com
The hydrothermal liquefaction of biomass produces many hydrotropic substances in the aqueous phase (AP). The sustainability of the liquefaction process largely depends on the …
Number of citations: 0 papers.ssrn.com
K Muthuraj, A Shalimol, KT Sivapriya… - Inter J Rec Adv Multi …, 2015 - ijramr.com
Medicinal plants have has a vital role in human culture and civilization. Herbal medicine as a choice for health care and the screening of medicinal plants for bioactive compounds is …
Number of citations: 7 www.ijramr.com
B Zhang, Z He, Z Xu - Biomass and Bioenergy, 2022 - Elsevier
The hydrothermal liquefaction of biomass produces many hydrophilic substances in the aqueous phase (AP). The sustainability of the liquefaction process largely depends on the …
B Zhang, J Huang, H Chen, Z He - Biomass and Bioenergy, 2022 - Elsevier
Hydrothermal liquefaction (HTL) is a promising thermochemical technology for converting wet biomass into liquid fuels, with aqueous phase (AP) as one main by-product. The strategy …
AM de Aquino, LP Canellas, APS da Silva… - Journal of Analytical and …, 2019 - Elsevier
The molecular characteristics of different vermicomposts, produced with variable rates of cattle manure and cotton residues, and of related humic acids were determined by 13 C-…
J Mu, Z Lai - Pyrolysis, 2017 - books.google.com
Wood-based panels containing urea formaldehyde (UF) resin will be focused on to make clear the influence of UF resin on pyrolysis products and transformation mechanism during …
Number of citations: 6 books.google.com

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